2-Methylsulfonyl-5-(morpholin-4-yl)aniline
Overview
Description
2-Methylsulfonyl-5-(morpholin-4-yl)aniline is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.33 g/mol . This compound is characterized by the presence of a morpholine ring and a methylsulfonyl group attached to an aniline core. It is primarily used in biochemical research, particularly in the field of proteomics .
Future Directions
Preparation Methods
The synthesis of 2-Methylsulfonyl-5-(morpholin-4-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline derivatives and morpholine.
Reaction Conditions: The aniline derivative undergoes sulfonation to introduce the methylsulfonyl group. This is followed by a nucleophilic substitution reaction with morpholine to attach the morpholine ring.
Industrial Production: In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methylsulfonyl-5-(morpholin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
2-Methylsulfonyl-5-(morpholin-4-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role as a precursor in drug synthesis, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylsulfonyl-5-(morpholin-4-yl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The exact pathways depend on the specific application but generally involve the modulation of biochemical processes through enzyme inhibition or protein binding.
Comparison with Similar Compounds
2-Methylsulfonyl-5-(morpholin-4-yl)aniline can be compared with similar compounds such as:
4-Methanesulfonyl-3-(morpholin-4-yl)aniline: This compound has a similar structure but with different substitution patterns on the aniline ring.
2-Methylsulfonyl-4-(morpholin-4-yl)aniline: Another similar compound with a different position of the morpholine ring.
Properties
IUPAC Name |
2-methylsulfonyl-5-morpholin-4-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(14,15)11-3-2-9(8-10(11)12)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILNKFRGKRUSEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCOCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244627 | |
Record name | 2-(Methylsulfonyl)-5-(4-morpholinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401244627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-86-4 | |
Record name | 2-(Methylsulfonyl)-5-(4-morpholinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulfonyl)-5-(4-morpholinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401244627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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